![molecular formula C7H5F4NO B13561359 [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B13561359.png)
[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol: is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high electronegativity and thermal stability. The presence of fluorine atoms in organic molecules often imparts unique biological activities, making them valuable in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the diazonium tetrafluoroborate to introduce the fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and advanced fluorinating agents has improved the scalability and safety of these processes .
Análisis De Reacciones Químicas
Types of Reactions: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Fluorinated pyridines are often explored for their potential biological activities. They can act as enzyme inhibitors, receptor agonists, or antagonists. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, fluorinated pyridines are used in the development of agrochemicals, such as herbicides and insecticides. Their unique properties make them effective in pest control and crop protection .
Mecanismo De Acción
The mechanism of action of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- [5-(Trifluoromethyl)pyridin-2-yl]methanol
- [3-Fluoro-4-(trifluoromethyl)pyridin-2-yl]methanol
- [6-(Trifluoromethyl)pyridin-2-yl]methanol
Comparison: Compared to other fluorinated pyridines, [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol has a unique substitution pattern that can influence its chemical reactivity and biological activity. The presence of both fluoro and trifluoromethyl groups in specific positions on the pyridine ring can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions .
Propiedades
Fórmula molecular |
C7H5F4NO |
|---|---|
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
[6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H5F4NO/c8-6-5(7(9,10)11)2-1-4(3-13)12-6/h1-2,13H,3H2 |
Clave InChI |
NYMSHXGRSDBYLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1CO)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
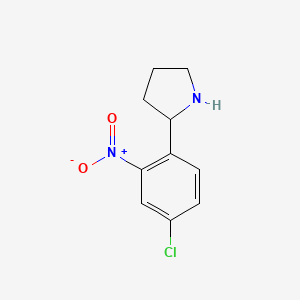
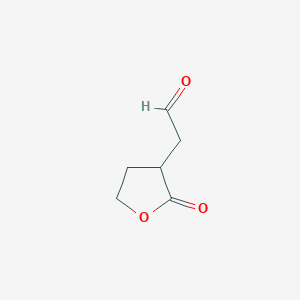
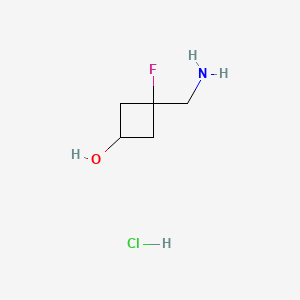
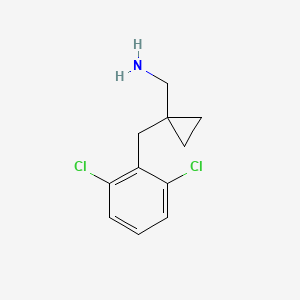


![7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13561338.png)

![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
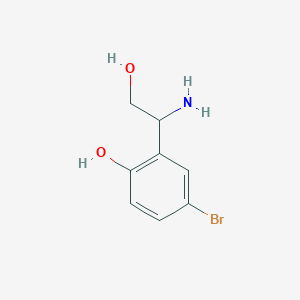
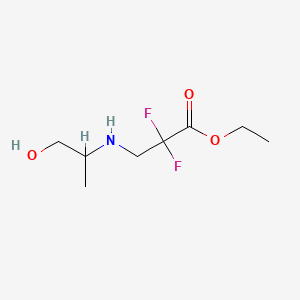

![tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo](/img/structure/B13561363.png)
